molecular formula C8H12O2 B14648489 Oct-7-ene-2,6-dione CAS No. 51297-43-9

Oct-7-ene-2,6-dione

Cat. No.: B14648489
CAS No.: 51297-43-9
M. Wt: 140.18 g/mol
InChI Key: FJENJICHKAAWLU-UHFFFAOYSA-N
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Description

Oct-7-ene-2,6-dione is a cyclic diketone characterized by an eight-carbon backbone featuring a double bond at the 7th position and ketone groups at the 2nd and 6th positions.

Properties

CAS No.

51297-43-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

oct-7-ene-2,6-dione

InChI

InChI=1S/C8H12O2/c1-3-8(10)6-4-5-7(2)9/h3H,1,4-6H2,2H3

InChI Key

FJENJICHKAAWLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oct-7-ene-2,6-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of a solvent like dichloromethane at low temperatures . The resulting adduct undergoes further reactions to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Oct-7-ene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the double bond.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or acids can be used under controlled conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Oct-7-ene-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Oct-7-ene-2,6-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its application, such as in enzyme inhibition or as a reactive intermediate in synthetic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Oct-7-ene-2,6-dione (theoretical framework) with structurally or functionally related diketones based on available evidence:

Compound Structure Key Features Biological/Functional Relevance Source/Study
This compound C₈H₁₂O₂; 7,8-ene; 2,6-dione Hypothesized to exhibit reactivity at α,β-unsaturated ketone positions. No direct evidence in provided materials. N/A
Ergost-25-ene-3,6-dione Steroidal backbone; 3,6-dione Demonstrated high binding affinity (-9.8 kcal/mol) to BRCA1 in breast cancer studies. Outperformed doxorubicin in molecular docking studies. Solanum torvum extract
Stigmastane-3,6-dione Stigmastane skeleton; 3,6-dione Identified via GC-MS in rice straw; MS fragmentation (M⁺ m/z 426) . Role in plant lipid metabolism; potential biomarker. Rice straw extracts
Benzoacridine-5,6-dione Polycyclic aromatic diketone IC₅₀ = 5.4–47.99 μM against MCF-7 breast cancer cells. Antiproliferative activity via topoisomerase inhibition. Synthetic derivatives
Aspidospermidin-17-ol Indole alkaloid derivative Moderate binding affinity (-8.2 kcal/mol) to BRCA1. Secondary metabolite with anticancer potential. Solanum torvum extract

Structural and Functional Analysis

In contrast, benzoacridine-5,6-dione derivatives are synthesized via multistep routes involving LiOH-mediated hydrolysis and Pd-catalyzed hydrogenation, similar to methods in Schemes 3–4 of –2 .

Biological Activity :

  • Ergost-25-ene-3,6-dione and benzoacridine-5,6-dione derivatives exhibit potent anticancer activity, with the former showing superior binding affinity to BRCA1 compared to synthetic drugs like doxorubicin .
  • Stigmastane-3,6-diones, identified in plant lipid extracts, may serve as biosynthetic intermediates or stress-response molecules .

Analytical Characterization :

  • GC-MS and 2D-HMBC spectroscopy are critical for identifying diketones like stigmastane-3,6-dione, relying on fragment ions (e.g., m/z 285 for side-chain cleavage) and coupling correlations .

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